3-Fluoro-4-(methylsulphonyl)benzyl bromide
Overview
Description
3-Fluoro-4-(methylsulphonyl)benzyl bromide is a chemical compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol . It is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a benzyl bromide moiety. This compound is typically found as a white to off-white powder .
Preparation Methods
The synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl bromide involves several steps. One common method includes the bromination of 3-Fluoro-4-(methylsulphonyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Fluoro-4-(methylsulphonyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the benzyl bromide moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylsulphonyl group can undergo oxidation to form sulfone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromide is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
3-Fluoro-4-(methylsulphonyl)benzyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylsulphonyl)benzyl bromide depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
3-Fluoro-4-(methylsulphonyl)benzyl bromide can be compared with similar compounds such as:
4-Fluorobenzyl bromide: Lacks the methylsulphonyl group, making it less versatile in certain synthetic applications.
3-Fluoro-4-(methylsulfonyl)benzyl chloride: Similar structure but with a chloride instead of a bromide, which can affect reactivity and reaction conditions.
4-(Methylsulfonyl)benzyl bromide: Lacks the fluorine atom, which can influence the compound’s electronic properties and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out due to its combination of functional groups, which provide a balance of reactivity and stability .
Properties
IUPAC Name |
4-(bromomethyl)-2-fluoro-1-methylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNUKUVHHHSIOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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